molecular formula C12H17FN2 B1277131 2-(1-Azepanyl)-5-fluoroaniline CAS No. 869943-96-4

2-(1-Azepanyl)-5-fluoroaniline

Cat. No. B1277131
M. Wt: 208.27 g/mol
InChI Key: BRZSYCIGSXBGJG-UHFFFAOYSA-N
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Description

2-(1-Azepanyl)-5-fluoroaniline is a compound that is structurally related to various research chemicals discussed in the provided papers. While the exact compound is not directly synthesized or analyzed in these studies, the papers do provide insights into similar compounds and their chemical properties, which can be used to infer potential characteristics of 2-(1-Azepanyl)-5-fluoroaniline.

Synthesis Analysis

The synthesis of related fluorinated compounds involves multiple steps, including the use of fluorine-containing reagents and intermediates. For instance, the synthesis of an alkali-clearable azo disperse dye containing a fluorosulfonyl group starts with the preparation of 4-fluorosulfonylaniline from N-acetylsulfanilyl chloride . Similarly, the synthesis of 2-fluoro-8-azaadenosine involves a modified Schiemann reaction to introduce the fluorine atom . These methods suggest that the synthesis of 2-(1-Azepanyl)-5-fluoroaniline could potentially involve similar fluorination techniques and intermediate steps.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. For example, the structure of 7-fluoro-2-exo-(2-methylpropen-1-yl)-2,3,4,5-tetrahydro-1,4-epoxybenzo[b]azepine was elucidated using X-ray powder diffraction, which provided detailed information about its crystalline structure . This implies that the molecular structure of 2-(1-Azepanyl)-5-fluoroaniline could also be analyzed using XRPD or similar techniques to gain insights into its crystalline form and stereochemistry.

Chemical Reactions Analysis

The chemical reactions involving fluorinated compounds can be complex and diverse. The papers describe various reactions, such as the alkali-hydrolysis of azo dyes under alkaline conditions , and the rearrangements of iodides to alcohols and alcohols to fluorides using Selectfluor and Deoxo-Fluor . These reactions highlight the reactivity of fluorine-containing compounds and suggest that 2-(1-Azepanyl)-5-fluoroaniline may also undergo similar transformations under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of the fluorine atom, which can affect their hydrophobicity, reactivity, and stability. The papers do not provide specific data on the physical and chemical properties of 2-(1-Azepanyl)-5-fluoroaniline, but the properties of related compounds, such as their dyeing and wash fastness , and their biological activity , can be used to infer potential properties of 2-(1-Azepanyl)-5-fluoroaniline. It is likely that this compound would exhibit unique properties due to the presence of both the azepanyl group and the fluorine atom.

Scientific Research Applications

  • Metabonomic Assessment of Toxicity : A study by Bundy et al. (2002) used 1H nuclear magnetic resonance (NMR) spectroscopy to investigate the toxic effects of different xenobiotics, including fluoroaniline derivatives, on earthworms. This research highlights the potential of fluoroanilines as biomarkers for xenobiotic toxicity and their role in understanding the mechanism of toxic chemicals (Bundy et al., 2002).

  • Synthesis of Bioactive Compounds : A study by Acosta Quintero et al. (2019) detailed the synthesis of various halogeno-substituted dibenzo[b,e]azepines and dibenzo[b,f]azocines, using fluoroaniline derivatives. These compounds are significant in forming the core structure of several bioactive molecules (Acosta Quintero et al., 2019).

  • Fluorescent Amino Acid Encoding : Research by Summerer et al. (2006) introduced a low-molecular-weight fluorophore into proteins at defined sites, demonstrating the utility of fluorescent amino acids in studying protein structure and function. This research underscores the importance of fluoroaniline derivatives in biochemical and cellular studies (Summerer et al., 2006).

  • Aerobic Alcohol Oxidation : A study by Shibuya et al. (2011) demonstrated the use of a fluoroaniline derivative in catalytic aerobic oxidation of alcohols. This highlights the application of fluoroaniline compounds in organic chemistry and synthesis (Shibuya et al., 2011).

  • Study of 5-Fluorouracil Metabolism : Research by Stevens et al. (1984) used nuclear magnetic resonance (NMR) to monitor the metabolism of 5-fluorouracil in tumors and liver, emphasizing the potential of fluoroaniline derivatives in cancer treatment research (Stevens et al., 1984).

  • Preparation of Phenylboronates : Zhichkin et al. (2011) discussed the synthesis of novel 2-fluoro-3-aminophenylboronates, indicating the utility of fluoroaniline derivatives in the development of new compounds (Zhichkin et al., 2011).

Safety And Hazards

This involves looking at the compound’s Material Safety Data Sheet (MSDS) for information on its hazards, safe handling procedures, and emergency protocols.


Future Directions

This could involve potential applications of the compound, or areas of research that could be explored.


Please note that the availability of this information can vary depending on how well-studied the compound is. For lesser-known compounds, some of this information might not be available. If you have a different compound or a more specific question about a certain aspect of this compound, feel free to ask!


properties

IUPAC Name

2-(azepan-1-yl)-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c13-10-5-6-12(11(14)9-10)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZSYCIGSXBGJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001235739
Record name 5-Fluoro-2-(hexahydro-1H-azepin-1-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001235739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Azepanyl)-5-fluoroaniline

CAS RN

869943-96-4
Record name 5-Fluoro-2-(hexahydro-1H-azepin-1-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869943-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-(hexahydro-1H-azepin-1-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001235739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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